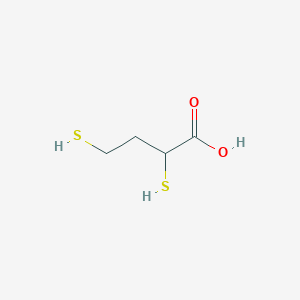
2,4-Bis(sulfanyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimercaptobutanoic acid is an organic compound with the molecular formula C4H8O2S2 It is a carboxylic acid that contains two thiol (mercapto) groups at the 2 and 4 positions of the butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimercaptobutanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid derivatives with thiol-containing reagents under controlled conditions. For example, the reaction of 2,4-dibromobutanoic acid with thiourea followed by hydrolysis can yield 2,4-dimercaptobutanoic acid. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods
Industrial production of 2,4-dimercaptobutanoic acid may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of 2,4-dithianylbutanoic acid, which can be synthesized from readily available starting materials. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, leading to the formation of 2,4-dimercaptobutanoic acid.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimercaptobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of thiol groups makes it susceptible to oxidation, forming disulfides. Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives. Substitution reactions can occur at the thiol groups, leading to the formation of thioethers or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2). These reactions typically occur under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carboxylic acid group.
Substitution: Thiol groups can be substituted using alkyl halides or other electrophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of disulfides (e.g., 2,4-dithianylbutanoic acid).
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of thioethers or other sulfur-containing compounds.
Applications De Recherche Scientifique
2,4-Dimercaptobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its thiol groups can participate in various reactions, making it a versatile intermediate.
Biology: Investigated for its potential as a chelating agent for heavy metals. The thiol groups can bind to metal ions, making it useful in detoxification processes.
Medicine: Explored for its potential therapeutic applications, including as an antidote for heavy metal poisoning. Its ability to chelate metals can help in the treatment of conditions such as lead or mercury poisoning.
Industry: Used in the synthesis of polymers and other materials. Its unique chemical properties make it valuable in the production of specialized materials.
Mécanisme D'action
The mechanism of action of 2,4-dimercaptobutanoic acid primarily involves its thiol groups. These groups can form strong bonds with metal ions, leading to the formation of stable complexes. This chelation process can prevent or reverse the toxic effects of heavy metals by facilitating their excretion from the body. The molecular targets include metal ions such as lead, mercury, and arsenic, and the pathways involved include the formation of metal-thiol complexes that are excreted via the kidneys.
Comparaison Avec Des Composés Similaires
Similar Compounds
Meso-2,3-dimercaptosuccinic acid (DMSA): Another chelating agent with similar applications in heavy metal detoxification.
Dimercaprol: Used as an antidote for heavy metal poisoning, similar to 2,4-dimercaptobutanoic acid.
2,3-dimercaptopropanol:
Uniqueness
2,4-Dimercaptobutanoic acid is unique due to its specific structure, which allows for the formation of stable complexes with a wide range of metal ions. Its dual thiol groups provide strong chelating properties, making it effective in binding and removing heavy metals from biological systems. Additionally, its carboxylic acid group offers versatility in chemical reactions, enabling the synthesis of various derivatives for different applications.
Propriétés
Numéro CAS |
126660-83-1 |
|---|---|
Formule moléculaire |
C4H8O2S2 |
Poids moléculaire |
152.2 g/mol |
Nom IUPAC |
2,4-bis(sulfanyl)butanoic acid |
InChI |
InChI=1S/C4H8O2S2/c5-4(6)3(8)1-2-7/h3,7-8H,1-2H2,(H,5,6) |
Clé InChI |
PVERQJVCDFCIDS-UHFFFAOYSA-N |
SMILES canonique |
C(CS)C(C(=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


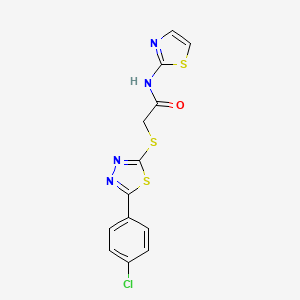


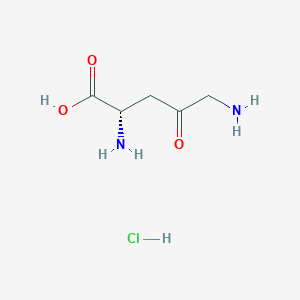

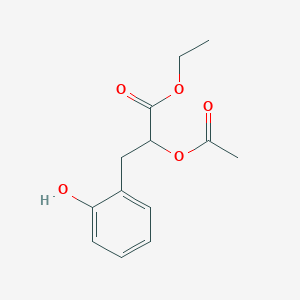
![1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/structure/B12937948.png)

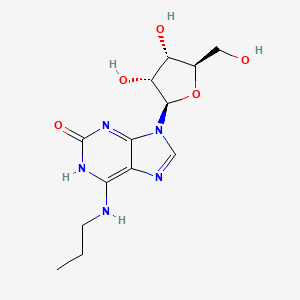
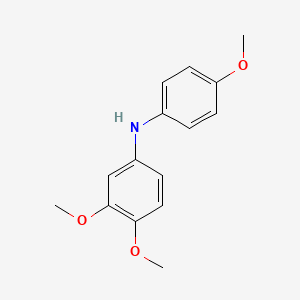
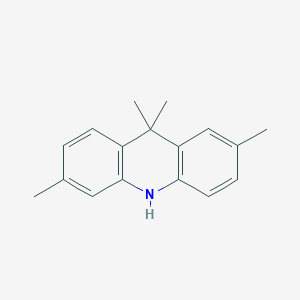
![Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate](/img/structure/B12937972.png)

![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12937989.png)
